2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic organic compound. This unique compound holds significant potential in various scientific fields, including medicinal chemistry and industrial applications, due to its complex structure and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. Key steps often include:
Formation of the pyrimido[4,5-b]quinoline core through cyclization reactions.
Functionalization of the core structure by introducing the isopropylthio and pyridin-3-yl groups.
Industrial Production Methods: Industrial production leverages large-scale organic synthesis techniques with meticulous control over reaction parameters to ensure high yield and purity. This often involves:
Use of robust catalysts to drive reactions efficiently.
Application of automated continuous flow systems to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, leading to modifications in its functional groups, potentially altering its biological activity.
Reduction: Reduction reactions may be used to modify the quinoline structure, impacting its interaction with biological targets.
Common Reagents and Conditions: Reagents like sulfur reagents for thiolation, pyridine derivatives, and strong acids or bases are commonly employed. Reaction conditions may involve:
Controlled temperatures (0-100°C) for optimal reactivity.
Solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed: The major products from these reactions include derivatives of the initial compound, each with potentially unique properties and bioactivities.
Scientific Research Applications
Chemistry: Biology: Its structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme interactions and protein binding. Medicine: Potential applications in drug development, particularly for targeting specific biological pathways. Its derivatives could be explored for therapeutic use against diseases like cancer and infections. Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. This may involve:
Binding to enzyme active sites, inhibiting their activity.
Interacting with cellular receptors, modulating signal transduction pathways.
Affecting gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
2-(methylthio)-5-(pyridin-3-yl)-pyrimido[4,5-b]quinoline
2-(ethylthio)-5-(pyridin-4-yl)-tetrahydropyrimido[4,5-b]quinoline
2-(isopropylthio)-5-(pyridin-2-yl)-pyrimido[4,5-b]quinoline
These comparisons highlight the compound's distinct properties and potential for diverse applications.
Conclusion
2-(Isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a multifaceted compound with significant potential in scientific research and industry. Its complex structure allows for versatile applications, making it a valuable subject for continued study and development.
Properties
IUPAC Name |
2-propan-2-ylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-9-11)15-12(21-17)6-3-7-13(15)24/h4-5,8-10,14H,3,6-7H2,1-2H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZINQTCACXGNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.